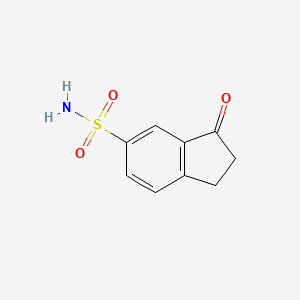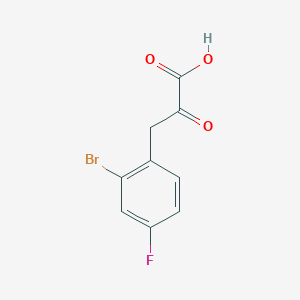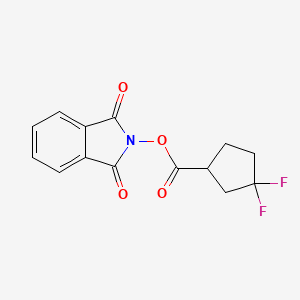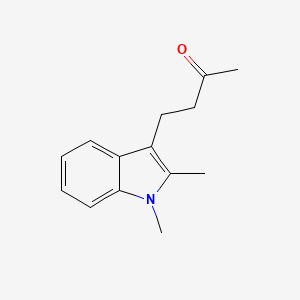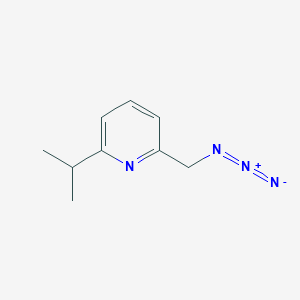
2-(Azidomethyl)-6-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azidomethyl)-6-isopropylpyridine is an organic compound characterized by the presence of an azido group attached to a methyl group, which is further connected to a pyridine ring substituted with an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-6-isopropylpyridine typically involves the following steps:
Starting Material: The synthesis begins with 6-isopropylpyridine.
Formation of the Azidomethyl Group: The methyl group is introduced via a halomethylation reaction, often using chloromethyl methyl ether or similar reagents.
Azidation: The halomethylated intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to replace the halogen with an azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Safety Measures: Given the potential hazards associated with azides, stringent safety protocols are implemented to prevent explosions and handle toxic intermediates.
化学反応の分析
Types of Reactions
2-(Azidomethyl)-6-isopropylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (e.g., DMF).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Major Products
Aminomethyl Derivatives: From reduction reactions.
Triazole Derivatives: From cycloaddition reactions.
科学的研究の応用
2-(Azidomethyl)-6-isopropylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or reactivity.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Bioconjugation: Utilized in click chemistry for labeling and modifying biomolecules.
作用機序
The mechanism of action of 2-(Azidomethyl)-6-isopropylpyridine depends on the specific reaction it undergoes. For example:
In Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles.
In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.
類似化合物との比較
2-(Azidomethyl)-6-isopropylpyridine can be compared with other azidomethyl-substituted pyridines:
2-(Azidomethyl)pyridine: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-(Azidomethyl)-4-methylpyridine: The presence of a methyl group at the 4-position can influence the compound’s reactivity and physical properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis, materials science, and medicinal chemistry.
特性
分子式 |
C9H12N4 |
|---|---|
分子量 |
176.22 g/mol |
IUPAC名 |
2-(azidomethyl)-6-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12N4/c1-7(2)9-5-3-4-8(12-9)6-11-13-10/h3-5,7H,6H2,1-2H3 |
InChIキー |
GMPIVBUEFHBGOI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=N1)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


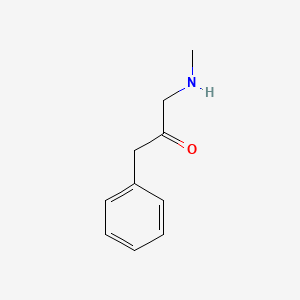
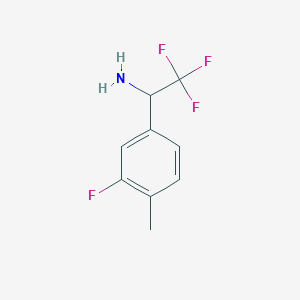
![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)

